

# A Technical Guide to 4-(4-Methylphenyl)-4-oxobutanoic Acid

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## Compound of Interest

Compound Name: 3-Oxo-4-(4-methylphenyl)butanoic acid

Cat. No.: B1319590

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Note on Nomenclature: The requested compound, **3-Oxo-4-(4-methylphenyl)butanoic acid**, a  $\beta$ -keto acid, is not extensively documented in scientific literature, and a specific CAS number is not readily available. This guide focuses on the well-characterized and structurally isomeric  $\gamma$ -keto acid, 4-(4-Methylphenyl)-4-oxobutanoic acid (CAS No. 4619-20-9), which is likely the compound of interest for most research and development applications.

## Core Compound Identification and Properties

4-(4-Methylphenyl)-4-oxobutanoic acid, also known as 3-(4-methylbenzoyl)propionic acid, is a carboxylic acid derivative that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its preparation is a standard procedure often included in undergraduate organic chemistry curricula.<sup>[1]</sup>

## Compound Data

The key identifiers and physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are summarized in the table below for quick reference.

Identifier	Value	Reference
CAS Number	4619-20-9	[1][2]
IUPAC Name	4-(4-methylphenyl)-4-oxobutanoic acid	[2]
Synonyms	3-(4-Methylbenzoyl)propionic acid, 4-Oxo-4-(p-tolyl)butanoic acid	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub>	[1][2]
Molar Mass	192.21 g/mol	[1][2]
Appearance	White powder	[1]
Melting Point	129 °C	[1]
Solubility	Insoluble in water	[1]

## Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can be an irritant.[1][2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this chemical.

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Data sourced from PubChem and Wikipedia.[1][2]

## Synthesis and Mechanism

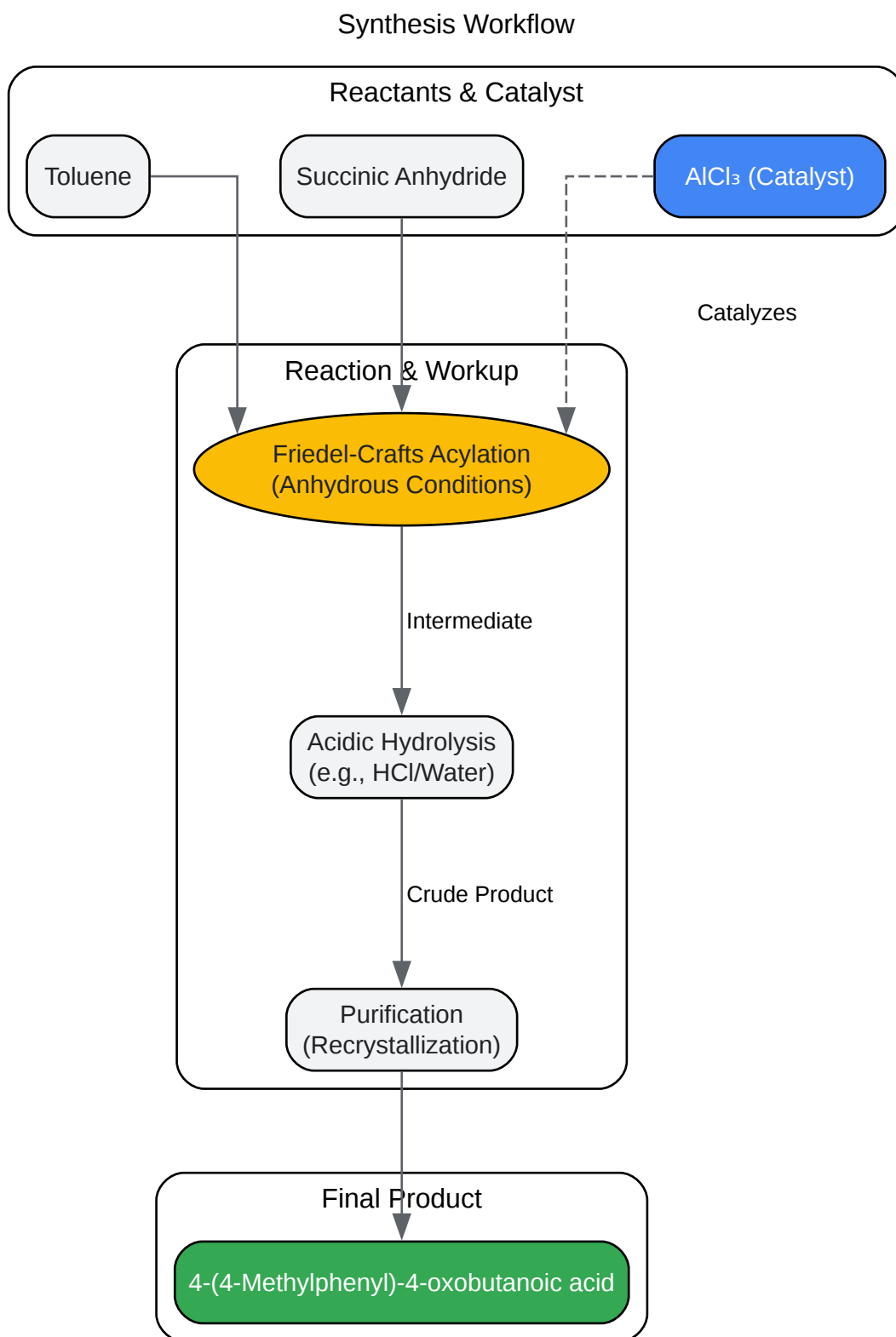
The primary and most efficient method for synthesizing 4-(4-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of toluene with succinic anhydride.[1] This electrophilic aromatic

substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride ( $\text{AlCl}_3$ ).<sup>[1]</sup>

The reaction mechanism involves the formation of an acylium ion electrophile from the interaction of succinic anhydride and aluminum chloride. The toluene, activated by its methyl group, then attacks the acylium ion. Due to the directing effect of the methyl group and steric hindrance, the acylation occurs predominantly at the para position.<sup>[3]</sup> A final hydrolysis step protonates the carboxylate to yield the final product.

## Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.



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### Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic acid

## Experimental Protocol: Friedel-Crafts Acylation

This section details a representative experimental procedure for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid.

### Materials:

- Toluene
- Succinic anhydride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (anhydrous solvent)
- Concentrated Hydrochloric Acid ( $\text{HCl}$ )
- Water
- Sodium bicarbonate (saturated solution)
- Sodium chloride (saturated solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The entire apparatus must be dry.
- **Reagent Addition:** Anhydrous aluminum chloride is suspended in anhydrous dichloromethane in the flask and cooled in an ice bath. A solution of succinic anhydride and toluene in dichloromethane is added dropwise from the dropping funnel over 15-20 minutes with continuous stirring.
- **Reaction:** After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature. The reaction is exothermic. The mixture is then gently refluxed for

approximately one hour to ensure the reaction goes to completion.

- **Quenching and Hydrolysis:** The reaction mixture is cooled and then slowly poured onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and protonates the carboxylate.
- **Extraction:** The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with dichloromethane. The organic extracts are combined.
- **Washing:** The combined organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with saturated sodium chloride solution.
- **Drying and Evaporation:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
- **Purification:** The crude solid is purified by recrystallization from a suitable solvent system (e.g., water/acetic acid or toluene) to obtain the final product as a white crystalline solid.

## Applications in Research and Drug Development

While primarily a synthetic intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid and its derivatives have been explored in several areas of chemical and pharmaceutical research.

- **Heterocyclic Synthesis:** It serves as a precursor for the synthesis of various heterocyclic compounds, including pyridazinones, which are investigated for their potential biological activities.
- **Antimicrobial Agents:** The compound is a starting material for synthesizing butenolides and pyrrolone derivatives, which have demonstrated moderate antibacterial and considerable antifungal activities.
- **Impurity Standard:** It is recognized as an impurity of Zolpidem Tartrate, making it useful as a reference standard in pharmaceutical quality control.<sup>[2]</sup>
- **Agonist Development:** Derivatives of 4-oxobutanoic acids have been investigated in the development of potent and selective S1P1 receptor agonists, which are of interest for

treating autoimmune diseases.[4]

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## References

- 1. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P<sub>1</sub> agonists [pubmed.ncbi.nlm.nih.gov]
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